1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzenesulfonyl group and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1-(2-Fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine is Pyruvate Kinase M2 (PKM2) . PKM2 is an enzyme that plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate .
Mode of Action
The compound interacts with PKM2, an enzyme that catalyzes the final step in glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate
Biochemical Pathways
The compound affects the glycolytic pathway by interacting with PKM2 . This interaction influences the conversion of PEP to pyruvate, a critical step in glycolysis
Pharmacokinetics
It is mentioned that the compound can passively cross the blood-brain barrier, followed by rapid clearance from the brain . This suggests that the compound has good bioavailability in the brain.
Result of Action
Given its interaction with pkm2, it can be inferred that the compound may influence cellular metabolism by modulating the glycolytic pathway .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization can further improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-CHLOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE
- 1-(2-BROMOBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE
- 1-(2-IODOBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE
Uniqueness
1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-15-8-6-14(7-9-15)19-10-12-20(13-11-19)24(21,22)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCDNUZGYNONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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